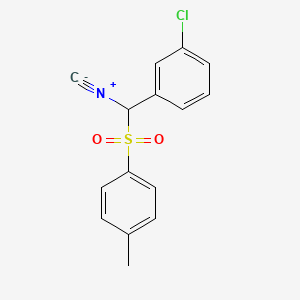

1-Chloro-3-(isocyano(tosyl)methyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2S/c1-11-6-8-14(9-7-11)20(18,19)15(17-2)12-4-3-5-13(16)10-12/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOOCPOWQRFRDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)Cl)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620150 | |

| Record name | 1-Chloro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321345-35-1 | |

| Record name | 1-Chloro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 1-Chloro-3-(isocyano(tosyl)methyl)benzene: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-3-(isocyano(tosyl)methyl)benzene, a highly versatile synthetic intermediate belonging to the α-tosylmethyl isocyanide (TosMIC) family of reagents.[1] We delve into the nuanced aspects of its synthesis, detailing a robust, two-step protocol and exploring the mechanistic rationale behind the chosen experimental conditions. A thorough examination of its characterization through modern spectroscopic techniques is presented, offering a validated framework for structural confirmation and purity assessment. Furthermore, this guide illuminates the compound's reactivity, with a particular focus on its pivotal role in Isocyanide-Based Multicomponent Reactions (IMCRs) such as the Passerini and Ugi reactions, which are instrumental in the rapid generation of molecular complexity.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique synthetic potential of this powerful chemical building block.

Introduction: The Strategic Value of a Multifunctional Reagent

1-Chloro-3-(isocyano(tosyl)methyl)benzene (CAS No: 321345-35-1) is a specialized organic compound that has garnered significant interest in synthetic and medicinal chemistry.[1] It is a derivative of the well-known p-toluenesulfonylmethyl isocyanide (TosMIC), a reagent celebrated for its utility in constructing a wide array of heterocyclic compounds and facilitating carbon-carbon bond formation.[4][5][6] The strategic importance of this molecule lies in the unique convergence of three key functional elements within its structure:

-

The Isocyanide Group (–N⁺≡C⁻): This functional group possesses a unique electronic structure, exhibiting both nucleophilic and electrophilic character at the terminal carbon.[1] This dual reactivity is central to its participation in a broad spectrum of chemical transformations, most notably multicomponent reactions.[1][7][8]

-

The Tosyl Group (p-toluenesulfonyl): As a strong electron-withdrawing group, the tosyl moiety significantly increases the acidity of the adjacent α-proton. This facilitates deprotonation and subsequent nucleophilic attack. It also functions as an excellent leaving group in various cyclization and elimination reactions.[9][10]

-

The 3-Chlorophenyl Substituent: The chlorine atom on the benzene ring serves as a valuable handle for further synthetic modifications through cross-coupling reactions or nucleophilic aromatic substitution, allowing for the tailored design of target molecules.[1]

This powerful combination makes 1-Chloro-3-(isocyano(tosyl)methyl)benzene an invaluable tool for the efficient assembly of complex molecular scaffolds, particularly nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds.[1][4][11][12]

Synthesis of 1-Chloro-3-(isocyano(tosyl)methyl)benzene

The synthesis of substituted TosMIC reagents like 1-Chloro-3-(isocyano(tosyl)methyl)benzene is typically achieved through a reliable two-step sequence: the formation of an intermediate N-formamide, followed by its dehydration to the target isocyanide.[1][13][14] This method provides a general and efficient route to a variety of such derivatives.[14]

Synthetic Workflow

Caption: General two-step synthesis of 1-Chloro-3-(isocyano(tosyl)methyl)benzene.

Experimental Protocol

Step 1: Synthesis of N-((3-chlorophenyl)(tosyl)methyl)formamide

-

To a solution of 3-chlorobenzaldehyde (1.0 eq) and formamide (2.5 eq) in a suitable solvent mixture such as toluene/acetonitrile, add chlorotrimethylsilane (1.1 eq).

-

Heat the reaction mixture to approximately 50°C for 4-5 hours. The chlorotrimethylsilane acts as a dehydrating agent and activator.

-

Add p-toluenesulfinic acid (1.5 eq) to the reaction mixture and continue heating for an additional 4-5 hours. The excess of the sulfinic acid ensures complete conversion.[14]

-

Cool the solution to room temperature and add an appropriate organic solvent like tert-butyl methyl ether (TBME).

-

Add water to precipitate the product. Cool the mixture to 0°C to maximize precipitation.

-

Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield the N-formamide intermediate as a white solid.

Step 2: Dehydration to 1-Chloro-3-(isocyano(tosyl)methyl)benzene [1]

-

Dissolve the purified N-((3-chlorophenyl)(tosyl)methyl)formamide (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0°C using an ice bath. This is crucial for controlling the exothermic nature of the subsequent additions.

-

Add phosphorus oxychloride (POCl₃, 2.0 eq) to the cooled solution and stir for 5 minutes. POCl₃ is a highly effective dehydrating agent for converting formamides to isocyanides.

-

Slowly add triethylamine (Et₃N, 6.0 eq) dropwise over 30-45 minutes, ensuring the internal temperature of the reaction remains below 10°C.[13][14] Triethylamine acts as a base to neutralize the HCl generated during the reaction and to drive the dehydration process.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-45 minutes to ensure completion.

-

Perform an aqueous workup by adding ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The final product, 1-Chloro-3-(isocyano(tosyl)methyl)benzene, can be isolated and purified from the crude residue, often through crystallization.[1]

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. The following properties and spectroscopic data are expected for 1-Chloro-3-(isocyano(tosyl)methyl)benzene.

Compound Properties

| Identifier | Value |

| IUPAC Name | 1-Chloro-3-(isocyano(tosyl)methyl)benzene |

| CAS Number | 321345-35-1[1] |

| Molecular Formula | C₁₅H₁₂ClNO₂S[1] |

| Molecular Weight | 305.78 g/mol [1] |

| Appearance | Expected to be a pale yellow to light brown solid, similar to other TosMIC derivatives.[9] |

Spectroscopic Analysis

| Technique | Expected Features |

| ¹H NMR | δ 7.8-7.3 (m, 8H): Aromatic protons from the chlorophenyl and tosyl groups. δ 6.0-6.3 (s, 1H): The acidic methine proton (α-proton) adjacent to the isocyanide and tosyl groups. δ 2.5 (s, 3H): Methyl protons of the p-toluenesulfonyl group. |

| ¹³C NMR | δ ~166 (t): Isocyanide carbon (often a triplet in proton-coupled spectra). δ ~147-126 (m): Aromatic carbons. δ ~71 (d): Methine carbon (α-carbon). δ ~22 (q): Methyl carbon of the tosyl group. |

| IR Spectroscopy | ~2130-2150 cm⁻¹: Strong, sharp absorption characteristic of the N≡C stretch of the isocyanide group.[9][14] ~1330 & 1150 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric SO₂ stretching of the sulfonyl group.[14] |

| HRMS (ESI-TOF) | Calculated m/z for C₁₅H₁₂ClNO₂S [M+Na]⁺ should be confirmed with the experimental value to verify the elemental composition. |

Reactivity and Synthetic Applications

The unique trifecta of functional groups makes 1-Chloro-3-(isocyano(tosyl)methyl)benzene a powerful reagent for constructing complex molecular architectures, particularly through multicomponent reactions that are highly valued for their efficiency and atom economy in drug discovery.[16]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction, first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide.[2][17][18]

Caption: Generalized mechanism of the Passerini reaction.

The reaction mechanism can proceed through either a concerted pathway, favored in non-polar solvents, or an ionic pathway in polar solvents.[18][19] In the ionic mechanism, the carbonyl is protonated by the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate.[17] This is then trapped by the carboxylate anion, and a subsequent irreversible Mumm rearrangement yields the final stable product.[17][20]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to form a bis-amide.[3][21] This reaction is exceptionally powerful for generating libraries of peptidomimetics for drug screening.[3]

Caption: Key steps in the mechanism of the Ugi four-component reaction.

The reaction is initiated by the condensation of the aldehyde and amine to form an imine. Protonation by the carboxylic acid generates an iminium ion, which is then attacked by the nucleophilic isocyanide.[21][22] The resulting nitrilium ion is trapped by the carboxylate, and like the Passerini reaction, the sequence is concluded by an irreversible Mumm rearrangement to furnish the stable bis-amide product.[21]

Heterocycle Synthesis

Beyond multicomponent reactions, TosMIC and its derivatives are renowned for their application in heterocycle synthesis.[6] For instance, the van Leusen reaction utilizes TosMIC reagents to convert aldehydes into various heterocycles, most notably imidazoles and oxazoles, which are common scaffolds in pharmaceuticals.[6][23] Recent studies have also demonstrated the utility of substituted TosMIC reagents in the synthesis of more complex fused heterocyclic systems like 1,2,3-benzotriazines.[13][15][24]

Conclusion

1-Chloro-3-(isocyano(tosyl)methyl)benzene stands out as a powerful and versatile reagent in modern organic synthesis. Its carefully designed structure, featuring a reactive isocyanide, an acidic α-proton activated by a tosyl group, and a functionalizable chloro-substituent, provides chemists with a robust tool for molecular construction. The straightforward two-step synthesis makes it an accessible intermediate for both academic and industrial laboratories. Its proven utility in powerful multicomponent reactions like the Passerini and Ugi condensations underscores its value in diversity-oriented synthesis and the rapid development of compound libraries for drug discovery and materials science. As the demand for efficient and modular synthetic strategies continues to grow, the applications for this and related TosMIC derivatives are poised to expand even further.

References

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

- Vchislo, N. V., Fedoseeva, V. G., & Verochkina, E. A. (2023). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Mini-Reviews in Organic Chemistry, 20(4), 372-393.

- Banfi, L., Basso, A., Moni, L., & Riva, R. (2015). The 100 facets of the Passerini reaction.

-

Grokipedia. (n.d.). Passerini reaction. Retrieved from [Link]

-

Chemistry Notes. (2022, February 26). Passerini Reaction Mechanism, Examples, and Applications. Retrieved from [Link]

- van Leusen, D., & van Leusen, A. M. (1999). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 57, 417-666.

-

Papo. (n.d.). Mastering Organic Synthesis: The Power of TosMIC as a Key Reagent. Retrieved from [Link]

-

ResearchGate. (n.d.). Convertible Isocyanides: Application in Small Molecule Synthesis, Carbohydrate Synthesis, and Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of α‐ aminoamides using Ugi multi component reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in Functionalized Isocyanide Synthesis and Natural Products Containing the Isocyano Functional Group and Their Biological Properties. Retrieved from [Link]

-

PubMed Central. (n.d.). Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. Retrieved from [Link]

-

ACS Publications. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Retrieved from [Link]

-

ACS Publications. (2023, September 18). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Retrieved from [Link]

- Massarotti, A., Brunelli, F., Aprile, S., Giustiniano, M., & Tron, G. C. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(17), 10742-10788.

- Song, B., & Xu, B. (2017). Metal-catalyzed C–H functionalization involving isocyanides. Chemical Society Reviews, 46(5), 1103-1123.

-

Encyclopedia.pub. (2023, May 10). Application of Isocyanide-Based Multicomponent Reactions. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Chloro-3-(isocyano(tosyl)methyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-isocyanobenzene. Retrieved from [Link]

- Organic Syntheses. (2000). α-TOSYLBENZYL ISOCYANIDE. 77, 198.

-

Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

-

PubChem. (n.d.). Tosylmethyl isocyanide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-methyl- (CAS 108-41-8). Retrieved from [Link]

-

Wikipedia. (n.d.). TosMIC. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-3-methyl-. Retrieved from [Link]

-

Quora. (2023, July 10). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-3-methyl-. Retrieved from [Link]

Sources

- 1. 1-Chloro-3-(isocyano(tosyl)methyl)benzene|CAS 321345-35-1 [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Ugi Reaction [organic-chemistry.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. organicreactions.org [organicreactions.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Metal-catalyzed C–H functionalization involving isocyanides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. chemistnotes.com [chemistnotes.com]

- 19. Passerini Reaction [organic-chemistry.org]

- 20. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ugi reaction - Wikipedia [en.wikipedia.org]

- 22. Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives [organic-chemistry.org]

An In-Depth Technical Guide to 1-Chloro-3-(isocyano(tosyl)methyl)benzene: Physicochemical Properties, Reactivity, and Analytical Methodologies

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1-Chloro-3-(isocyano(tosyl)methyl)benzene, a specialized derivative of p-Tolylsulfonylmethyl isocyanide (TosMIC). This compound is a highly functionalized and versatile synthetic building block crucial for the construction of complex nitrogen-containing heterocycles. Its unique molecular architecture, combining a reactive isocyano group, an acidic α-proton, and an electron-withdrawing tosyl leaving group on a chloro-substituted benzene scaffold, enables a wide array of powerful organic transformations.[1] This document details its core physicochemical properties, provides an in-depth analysis of its spectroscopic profile and inherent reactivity, outlines field-proven experimental protocols for its application and quantification, and discusses essential safety and handling considerations. The insights and methodologies presented herein are designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this potent reagent in their synthetic endeavors.

Introduction to α-Tosylmethyl Isocyanide (TosMIC) Derivatives

p-Tolylsulfonylmethyl isocyanide (TosMIC) and its derivatives are a cornerstone class of reagents in modern organic synthesis, renowned for their utility in forming five-membered heterocyclic rings and other complex molecular structures.[2] The power of the TosMIC framework lies in the synergistic interplay of its three key components:

-

The Isocyanide Group (-N≡C): Exhibits a unique ambiphilic character, acting as both a nucleophile and an electrophile, which is central to its participation in multicomponent reactions (MCRs).[1]

-

The α-Methylene Group (-CH₂-): The protons on this carbon are significantly acidified by the two adjacent electron-withdrawing groups.

-

The Tosyl Group (-SO₂C₆H₄CH₃): A superb leaving group and a powerful electron-withdrawing moiety that activates the α-protons.

1-Chloro-3-(isocyano(tosyl)methyl)benzene (CAS: 321345-35-1) is an advanced iteration of this scaffold. The incorporation of a chloro-substituent on the benzene ring at the meta-position offers a strategic handle for further downstream functionalization, allowing for the synthesis of derivatives with precisely tailored electronic and steric properties.[1] This makes it an invaluable tool for building diverse molecular libraries for applications in medicinal chemistry and materials science.[1]

Core Physicochemical Properties

A precise understanding of the compound's physical properties is paramount for its effective use in experimental design, including reaction setup, solvent selection, and purification. While specific experimental data for properties like melting point and solubility are not widely published, the properties can be reliably inferred from its molecular structure and data from closely related analogs.

| Property | Value / Description | Source |

| IUPAC Name | 1-Chloro-3-(isocyano(tosyl)methyl)benzene | [1] |

| CAS Number | 321345-35-1 | [1] |

| Molecular Formula | C₁₅H₁₂ClNO₂S | [1] |

| Molecular Weight | 305.78 g/mol | [1] |

| Physical Form | Expected to be a crystalline solid at room temperature. The parent compound, TosMIC, is a stable crystalline solid with a melting point of 116-117 °C.[3] A closely related analog, 2-Azido-1-chloro-3-(isocyano(tosyl)methyl)benzene, is a yellow solid with a melting point of 129 °C (with decomposition).[4][5] | N/A |

| Solubility | Expected to be insoluble in water but soluble in common organic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Toluene. The parent compound m-chlorotoluene is insoluble in water and soluble in benzene, ethanol, and ether.[6] | N/A |

| Purity | Commercially available with a purity of ≥95.0%. | [1] |

Structural Analysis and Spectroscopic Profile

The structural features of 1-Chloro-3-(isocyano(tosyl)methyl)benzene give rise to a distinct spectroscopic fingerprint, which is essential for reaction monitoring and product characterization.

Infrared (IR) Spectroscopy

The most prominent and diagnostic feature in the IR spectrum is the strong, sharp absorption band characteristic of the isocyanide (N≡C) stretching vibration, which typically appears in the range of 2130-2150 cm⁻¹ .[7] Other expected key absorptions include:

-

~1330 cm⁻¹ and ~1150 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl (O=S=O) group.[7]

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~1475-1600 cm⁻¹: Aromatic C=C ring stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of closely related structures, such as 2-Azido-1-chloro-3-(isocyano(tosyl)methyl)benzene, the following proton (¹H) and carbon (¹³C) NMR spectral data can be predicted (in CDCl₃).[4][5]

-

¹H NMR:

-

δ ~7.8-7.9 ppm (d, 2H): Protons on the tosyl group ortho to the sulfonyl group.

-

δ ~7.3-7.5 ppm (m, 6H): Overlapping signals from the protons on the tosyl group meta to the sulfonyl group and the protons of the chlorobenzene ring.

-

δ ~6.0-6.3 ppm (s, 1H): The highly characteristic singlet for the acidic α-proton. The exact chemical shift is sensitive to solvent and concentration.

-

δ ~2.5 ppm (s, 3H): Singlet for the methyl protons of the tosyl group.

-

-

¹³C NMR:

-

δ ~165-167 ppm: The isocyanide carbon (broad signal).

-

δ ~147 ppm: Quaternary carbon of the tosyl group attached to sulfur.

-

δ ~128-136 ppm: Aromatic carbons of both the tosyl and chlorophenyl rings.

-

δ ~70-72 ppm: The α-carbon atom situated between the isocyano and sulfonyl groups.

-

δ ~22 ppm: The methyl carbon of the tosyl group.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should show the molecular ion [M+H]⁺ or [M+Na]⁺ with high mass accuracy. A key diagnostic feature will be the isotopic pattern of the molecular ion, which will exhibit a characteristic ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

Reactivity and Mechanistic Insights

The synthetic utility of 1-Chloro-3-(isocyano(tosyl)methyl)benzene stems from the unique electronic properties of its functional groups, which enable a cascade of predictable and powerful chemical transformations.

The Ambiphilic Isocyanide Carbon

The terminal carbon of the isocyanide group is best described by two primary resonance structures, which reveal its carbene-like character.[1] This duality allows it to react as a nucleophile through its lone pair and as an electrophile through its π* antibonding orbitals, making it a versatile reactant in cycloadditions and multicomponent reactions.[1]

The Power of the α-Proton

The primary driver of this reagent's reactivity is the acidity of the proton on the carbon atom situated between the isocyano and tosyl groups. The strong electron-withdrawing nature of both adjacent groups facilitates its removal by a base (e.g., K₂CO₃, t-BuOK, or NaH), generating a highly stabilized α-isocyano carbanion intermediate. This carbanion is the key nucleophilic species in most of its characteristic reactions.[1]

Key Synthetic Applications

This reagent is a linchpin in several named reactions used to construct heterocyclic scaffolds.

-

Van Leusen Oxazole Synthesis: This is a powerful one-pot reaction that converts an aldehyde into a 5-substituted oxazole using a TosMIC derivative.[8][9] The reaction proceeds via the nucleophilic attack of the deprotonated TosMIC onto the aldehyde, followed by an intramolecular cyclization and subsequent elimination of the tosyl group to yield the aromatic oxazole ring.[8][9][10]

-

Isocyanide-Based Multicomponent Reactions (IMCRs): The reagent is an ideal isocyanide component for reactions like the Ugi and Passerini reactions.[1][11][12] These reactions allow for the rapid assembly of complex, peptide-like molecules from three or four simple starting materials in a single step, a strategy highly valued in combinatorial chemistry and drug discovery.[11][12][13]

Experimental Protocols & Analytical Methodologies

Adherence to robust and validated protocols is critical for achieving reproducible and high-yield results.

Protocol for a Representative Reaction: Van Leusen Synthesis of a 5-Aryl-Oxazole

This protocol is adapted from established Van Leusen methodologies and serves as a reliable starting point for synthesizing 5-substituted oxazoles.[8][9][10][14]

Materials:

-

1-Chloro-3-(isocyano(tosyl)methyl)benzene (1.0 equiv)

-

Aromatic Aldehyde (e.g., benzaldehyde, 1.0 equiv)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)

-

Methanol (MeOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as the primary reaction solvent.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aromatic aldehyde (1.0 equiv) and 1-Chloro-3-(isocyano(tosyl)methyl)benzene (1.0 equiv).

-

Solvent Addition: Dissolve the reactants in a suitable volume of THF or DCM (e.g., 0.1 M concentration relative to the limiting reagent).

-

Base Addition: Add anhydrous potassium carbonate (2.0 equiv) to the solution.

-

Co-solvent and Reaction: Add methanol (2.0 equiv) to the stirring suspension. The methanol acts as a proton source for the elimination step. Stir the reaction vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel to yield the pure 5-substituted oxazole.

Analytical Quantification by LC-MS/MS

Quantifying reactive species like isocyanides requires a highly sensitive and selective method, as they are often present in complex matrices and can be prone to degradation. Derivatization followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[15][16][17]

Rationale: Direct analysis is challenging due to the high reactivity of the isocyanide group. A common strategy involves derivatization with an amine, such as di-n-butylamine (DBA), to form a stable urea derivative that is amenable to chromatographic analysis.[17]

Protocol Outline:

-

Standard Preparation: Prepare a calibration curve using known concentrations of a standard of the stable urea derivative.

-

Sample Derivatization: At specified time points, withdraw a small aliquot of the reaction mixture and immediately quench it in a solution of di-n-butylamine in a suitable solvent (e.g., acetonitrile). This rapidly converts the isocyanide to its stable urea derivative.

-

Sample Preparation: Dilute the derivatized sample to fall within the linear range of the calibration curve. Filter through a 0.22 µm syringe filter before analysis.

-

LC Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent ion → fragment ion transition for the derivatized compound using Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.[17]

-

Quantification: Calculate the concentration of the isocyanide in the original sample by comparing the peak area of the derivatized analyte to the standard curve.

Handling, Stability, and Safety

As a Senior Application Scientist, ensuring the safe and effective handling of specialized reagents is of utmost importance.

-

Stability: While the parent TosMIC is a relatively stable solid, isocyanides as a class can be sensitive to heat and strong acids.[7] The compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. Avoid heating solutions of the compound to temperatures above 35-40°C for extended periods.[7]

-

Handling: Always handle 1-Chloro-3-(isocyano(tosyl)methyl)benzene in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: Isocyanides are known for their pungent and unpleasant odors and should be treated as potentially toxic. Some related compounds are known irritants and can be harmful if inhaled, swallowed, or absorbed through the skin. It is crucial to prevent exposure and have appropriate waste disposal procedures in place.

Conclusion

1-Chloro-3-(isocyano(tosyl)methyl)benzene is a potent and highly versatile reagent that empowers chemists to construct valuable heterocyclic and complex acyclic structures with high efficiency. Its reactivity is governed by the well-understood principles of the TosMIC scaffold, enhanced by a chloro-substituent that provides opportunities for further diversification. By understanding its fundamental physicochemical properties, leveraging its predictable reactivity through robust protocols, and employing precise analytical techniques for its quantification, researchers in drug discovery and organic synthesis can fully exploit its potential to accelerate the development of novel molecular entities.

References

-

Lin, W., & Cao, S. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1618. Available at: [Link]

-

Lin, W., & Cao, S. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Available at: [Link]

-

Cortés-Cortés, C., et al. (2018). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. Available at: [Link]

-

NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

-

Maqueda-Zelaya, F., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14131–14139. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

-

Sápi, Z., et al. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four-Membered Heterocycles and Further Elaboration of TOSMIC Product. ChemistryOpen, 12(8), e202200083. Available at: [Link]

-

Sápi, Z., et al. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. ChemistryOpen, 12(8), e202200083. Available at: [Link]

-

Maqueda-Zelaya, F., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of α‐ aminoamides using Ugi multi component reaction. Retrieved from [Link]

-

Tinnerberg, H., et al. (2000). Analysis of isocyanates with LC-MS/MS. ResearchGate. Available at: [Link]

-

Sisko, J., et al. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. Available at: [Link]

-

ChemBK. (n.d.). 1-chloro-3-methylbenzene. Retrieved from [Link]

-

Lessard-Giguère, J., et al. (2019). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. Analytical and Bioanalytical Chemistry, 412, 847-857. Available at: [Link]

-

ResearchGate. (n.d.). LC/MS/MS chromatograms of isocyanate solutions (10 ng/mL). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-3-methyl- Mass Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-3-methyl- IR Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-3-methyl-. Retrieved from [Link]

-

EPA. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

-

Tale, G. C. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9039-9102. Available at: [Link]

-

JoVE. (2023). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-3-methyl- Thermochemistry Data. Retrieved from [Link]

-

PubChem. (n.d.). Tosylmethyl Isocyanide. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-3-methyl- Data. Retrieved from [Link]

-

Stenutz, R. (n.d.). 1-chloro-3-methylbenzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Chloro-3-(2-isocyanatoethyl)benzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-methyl- (CAS 108-41-8). Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-isocyanobenzene. Retrieved from [Link]

-

Quora. (2023). What is the partial synthesis of 1-chloro-3-propylbenzene from benzene?. Retrieved from [Link]

Sources

- 1. 1-Chloro-3-(isocyano(tosyl)methyl)benzene|CAS 321345-35-1 [benchchem.com]

- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 3. Tosylmethyl Isocyanide [drugfuture.com]

- 4. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chembk.com [chembk.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 10. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 11. Strain and Complexity, Passerini and Ugi Reactions of Four-Membered Heterocycles and Further Elaboration of TOSMIC Product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. sciforum.net [sciforum.net]

- 15. researchgate.net [researchgate.net]

- 16. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-Chloro-3-(isocyano(tosyl)methyl)benzene: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-Chloro-3-(isocyano(tosyl)methyl)benzene (CAS No: 321345-35-1), a versatile synthetic intermediate in organic chemistry.[1] With a molecular formula of C₁₅H₁₂ClNO₂S and a molecular weight of 305.78 g/mol , this compound belongs to the class of α-tosylmethyl isocyanides (TosMIC), which are pivotal reagents in the synthesis of various heterocyclic compounds.[1][2][3][4] The unique combination of a reactive isocyanide group, an acidic α-proton, and a tosyl group as a potential leaving group makes it a valuable building block for researchers in drug discovery and materials science.[1]

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A standard method for obtaining high-resolution mass data would involve Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer.

-

Sample Preparation: A dilute solution of 1-Chloro-3-(isocyano(tosyl)methyl)benzene is prepared in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: The solution is introduced into an ESI-TOF mass spectrometer.

-

Ionization Mode: Positive ion mode is typically used, often with the addition of sodium acetate to promote the formation of the sodium adduct [M+Na]⁺, which can aid in unambiguous molecular ion identification.[5]

-

Data Acquisition: The instrument is calibrated, and the mass spectrum is acquired over a suitable m/z range (e.g., 50-500 amu).

Predicted Mass Spectrum Data

| Ion | Calculated m/z | Interpretation |

| [M+H]⁺ | 306.0350 | Protonated molecular ion |

| [M+Na]⁺ | 328.0170 | Sodium adduct of the molecular ion |

| [M]⁺˙ | 305.0272 | Molecular ion (in Electron Ionization) |

The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature for all chlorine-containing fragments.

Interpretation and Predicted Fragmentation Pathway

The molecular ion peak would be observed at m/z 305.0272 (for the ³⁵Cl isotope). In high-resolution mass spectrometry, the exact mass would confirm the elemental composition of C₁₅H₁₂ClNO₂S. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. The primary fragmentation pathways are expected to involve the loss of the tosyl group, the isocyanide group, and cleavage of the benzylic C-S bond.

A plausible fragmentation pathway is outlined below:

Caption: Predicted MS Fragmentation Pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is taken first and automatically subtracted from the sample spectrum.

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2130-2150 | Strong | N≡C stretch | Isocyanide |

| ~1330-1350 | Strong | Asymmetric SO₂ stretch | Tosyl |

| ~1150-1170 | Strong | Symmetric SO₂ stretch | Tosyl |

| ~3000-3100 | Medium | C-H stretch | Aromatic |

| ~1450-1600 | Medium-Weak | C=C stretch | Aromatic |

| ~700-850 | Strong | C-H out-of-plane bend | Aromatic (substitution pattern) |

| ~700-800 | Strong | C-Cl stretch | Chloro-aromatic |

Interpretation of the Predicted IR Spectrum

The IR spectrum of 1-Chloro-3-(isocyano(tosyl)methyl)benzene is expected to be dominated by several characteristic peaks that confirm its structure.

-

Isocyanide Group: The most diagnostic peak will be a strong, sharp absorption band in the region of 2130-2150 cm⁻¹, corresponding to the stretching vibration of the isocyanide (N≡C) triple bond. For comparison, α-tosylbenzyl isocyanide shows this peak at 2131 cm⁻¹.[6]

-

Tosyl Group: The presence of the tosyl group will be confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, expected around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively.[6]

-

Aromatic Rings: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to several weaker bands in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 700-850 cm⁻¹ range will be indicative of the substitution patterns on both benzene rings.

-

Chloro Group: A strong absorption due to the C-Cl stretching vibration is expected in the 700-800 cm⁻¹ region.

The relationship between the key functional groups and their expected IR absorptions is illustrated below.

Caption: Key Functional Groups and IR Absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} (proton-decoupled) spectra.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The prediction is based on the analysis of 2-Azido-1-chloro-3-(isocyano(tosyl)methyl)benzene, where the protons on the substituted benzene ring will have similar, though not identical, chemical shifts.[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | d | 2H | H-ortho (to SO₂) on tosyl ring |

| ~7.3-7.5 | m | 6H | H-meta (to SO₂) on tosyl ring & H on chloro-benzene ring |

| ~5.6-5.8 | s | 1H | CH(N≡C)SO₂ |

| ~2.45 | s | 3H | CH₃ on tosyl ring |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-167 | N≡C (Isocyanide) |

| ~146-148 | C-ipso (SO₂) on tosyl ring |

| ~133-135 | C-ipso (CH₃) on tosyl ring |

| ~130-132 | C-H on chloro-benzene ring |

| ~129-130 | C-H on tosyl ring |

| ~128-129 | C-H on chloro-benzene ring |

| ~127-128 | C-H on chloro-benzene ring |

| ~134-136 | C-Cl on chloro-benzene ring |

| ~131-133 | C-ipso (CH) on chloro-benzene ring |

| ~70-72 | CH(N≡C)SO₂ |

| ~21-22 | CH₃ on tosyl ring |

Interpretation of Predicted NMR Spectra

The NMR spectra are expected to show distinct signals for each of the three main parts of the molecule: the 3-chlorophenyl group, the tosyl group, and the methine bridge.

-

¹H NMR: The tosyl group will give a characteristic AA'BB' system for its aromatic protons (two doublets, integrating to 2H each) and a singlet for the methyl protons at around 2.45 ppm.[5] The protons on the 3-chlorophenyl ring will appear as a complex multiplet in the aromatic region. The most downfield signal in this group is likely the proton between the two electron-withdrawing groups. The benzylic methine proton (CH) is expected to be a singlet around 5.6-5.8 ppm, shifted downfield due to the adjacent electron-withdrawing isocyanide and tosyl groups.[5][6]

-

¹³C NMR: The isocyanide carbon is expected to have a chemical shift in the range of 165-167 ppm.[5] The methine carbon will be around 70-72 ppm. The remaining signals will correspond to the aromatic carbons of the two benzene rings and the methyl carbon of the tosyl group at ~22 ppm.[5]

The structural assignment based on NMR is visualized below.

Caption: Predicted NMR Structural Assignments. (Note: A placeholder image is used in the DOT script. In a real application, this would be the chemical structure image.)

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 1-Chloro-3-(isocyano(tosyl)methyl)benzene. The analysis, grounded in data from structurally similar compounds and fundamental spectroscopic principles, offers a reliable framework for researchers to identify and characterize this important synthetic intermediate. The predicted data for MS, IR, and NMR spectroscopy are consistent with the presence of the key functional moieties: a 3-chlorophenyl group, a tosyl group, and an isocyanomethyl linker. These insights are critical for quality control, reaction monitoring, and structural confirmation in synthetic applications.

References

-

Maqueda-Zelaya, F., Aceña, J. L., Merino, E., Vaquero, J. J., & Sucunza, D. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14131–14139. [Link]

- Supporting Information - The Royal Society of Chemistry. (n.d.).

-

van Leusen, D., & van Leusen, A. M. (1998). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 1–24. [Link]

-

Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. [Link]

- Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Prepar

- An In-depth Technical Guide to 1-Ethyl-1-tosylmethyl isocyanide: Structure, Properties, and Synthetic Applic

- Supporting Information for: Selective Oxidation of (Hetero)Sulfides with Molecular Oxygen under Clean Conditions. (n.d.). The Royal Society of Chemistry.

-

Tale, R. H. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9349–9414. [Link]

- Structure of TosMIC representing various functionalities. (n.d.).

-

PubChem. (n.d.). Tosylmethyl isocyanide. Retrieved from [Link]

- 1-Chloro-3-(isocyano(tosyl)methyl)benzene. (n.d.). BenchChem.

-

NIST. (n.d.). Benzene, 1-chloro-3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Tosylmethyl isocyanide 36635-61-7 wiki. (n.d.). Guidechem.

- NIST. (n.d.). Benzene, 1-chloro-3-methyl- IR Spectrum. In NIST Chemistry WebBook.

-

PubChem. (n.d.). 1-Chloro-3-isocyanobenzene. Retrieved from [Link]

- 1-Chloro-3-(2-isocyanatoethyl)benzene - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.).

Sources

- 1. 1-Chloro-3-(isocyano(tosyl)methyl)benzene|CAS 321345-35-1 [benchchem.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Duality of Reactivity: An In-depth Technical Guide to 1-Chloro-3-(isocyano(tosyl)methyl)benzene

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

In the landscape of modern organic synthesis, the quest for molecular complexity from simple, readily available starting materials is a paramount objective. 1-Chloro-3-(isocyano(tosyl)methyl)benzene, a derivative of tosylmethyl isocyanide (TosMIC), emerges as a powerful and versatile building block in this pursuit.[1][2][3] Its structure, featuring a unique convergence of a reactive isocyano group, an acidic α-proton, and an electron-withdrawing tosyl group that also functions as a competent leaving group, offers a rich and varied reaction chemistry.[1][2] The strategic placement of a chloro-substituent on the phenyl ring further extends its synthetic utility, providing a handle for subsequent functionalization.

This guide provides an in-depth exploration of the core reactivity of 1-Chloro-3-(isocyano(tosyl)methyl)benzene, moving beyond a mere cataloging of reactions to elucidate the underlying electronic and mechanistic principles that govern its behavior. For the researcher engaged in the design of novel bioactive molecules or complex heterocyclic scaffolds, a thorough understanding of this reagent's capabilities is not just advantageous, it is essential.

The Isocyano Group: A Chameleon in Synthesis

The isocyano (or isonitrile) group is often described as a chameleon among functional groups due to its unique electronic nature.[4] It exhibits a fascinating duality, capable of acting as both a nucleophile and an electrophile at the same carbon atom.[4][5][6] This ambiphilic character is the cornerstone of its diverse reactivity. The terminal carbon atom possesses a lone pair of electrons, rendering it nucleophilic, while the π* antibonding orbitals can accept electron density, making it electrophilic.[7]

The reactivity of the isocyano group in 1-Chloro-3-(isocyano(tosyl)methyl)benzene is significantly modulated by the adjacent tosylmethyl moiety. The powerful electron-withdrawing nature of the tosyl group enhances the electrophilicity of the isocyano carbon and increases the acidity of the α-proton, a feature critical for many of its characteristic reactions.[2][8]

Core Reactivity Pillars

The synthetic utility of 1-Chloro-3-(isocyano(tosyl)methyl)benzene can be broadly categorized into three key areas of reactivity: multicomponent reactions, cycloaddition reactions, and reactions leveraging the acidity of the α-proton.

Multicomponent Reactions (MCRs): The Power of Convergence

Isocyanide-based multicomponent reactions (IMCRs) are celebrated for their efficiency in rapidly generating molecular diversity from simple starting materials in a single synthetic operation.[9][10][11][12] 1-Chloro-3-(isocyano(tosyl)methyl)benzene is an exemplary substrate for these transformations.

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[13][14][15][16] The reaction is typically exothermic and proceeds rapidly upon addition of the isocyanide component.[14]

Mechanism of the Ugi Reaction

The reaction is initiated by the formation of an imine from the aldehyde and amine. The nucleophilic isocyano carbon of 1-Chloro-3-(isocyano(tosyl)methyl)benzene then attacks the electrophilic imine, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion. The final, irreversible step is a Mumm rearrangement, which involves an O- to N-acyl transfer to yield the stable bis-amide product.[9][14] This final rearrangement is the thermodynamic driving force for the entire reaction sequence.[13]

Sources

- 1. 1-Chloro-3-(isocyano(tosyl)methyl)benzene|CAS 321345-35-1 [benchchem.com]

- 2. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Van Leusen Reaction [organic-chemistry.org]

- 9. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles | MDPI [mdpi.com]

- 10. Multicomponent Reactions with Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Ugi reaction - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Ugi Reaction [organic-chemistry.org]

The Pivotal Role of the Tosyl Group in the Reactivity of 1-Chloro-3-(isocyano(tosyl)methyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the tosyl group in dictating the reactivity of 1-Chloro-3-(isocyano(tosyl)methyl)benzene. This versatile building block, a member of the tosylmethyl isocyanide (TosMIC) family of reagents, is of significant interest in synthetic and medicinal chemistry. We will delve into the electronic and steric effects of the tosyl group, its function as a powerful activating group and an excellent leaving group, and its synergistic interplay with the isocyanide and the 3-chlorophenyl moieties. This guide will explore the mechanistic underpinnings of key transformations, including multicomponent reactions and heterocyclic syntheses, supported by detailed experimental protocols and illustrative diagrams.

Introduction: The Architecture of a Versatile Reagent

1-Chloro-3-(isocyano(tosyl)methyl)benzene is a trifunctional reagent characterized by the presence of an isocyanide, a tosyl group, and a 3-chlorophenyl substituent, all attached to a central methine carbon. This unique arrangement of functional groups bestows upon the molecule a rich and diverse reactivity profile, making it a valuable precursor for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. The tosyl group, in particular, is not a mere spectator but an active participant that profoundly influences the molecule's chemical behavior.

The Multifaceted Role of the Tosyl Group

The p-toluenesulfonyl (tosyl) group is a cornerstone of this reagent's utility, exerting its influence through a combination of electronic and steric effects, and its ability to act as a superb leaving group.

Activation of the α-Proton: A Gateway to Carbanion Chemistry

The sulfonyl moiety of the tosyl group is strongly electron-withdrawing. This inductive effect, coupled with the electron-withdrawing nature of the isocyanide group, significantly increases the acidity of the proton on the α-carbon. This enhanced acidity allows for the facile deprotonation of the methine proton by a variety of bases, even mild ones, to generate a stabilized carbanion. This carbanion is a potent nucleophile, readily participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

The 3-chlorophenyl group, being electron-withdrawing, further contributes to the stabilization of this carbanion, thereby enhancing the nucleophilicity of the reagent.

Caption: Facile deprotonation of the α-carbon.

The Tosyl Group as an Excellent Leaving Group

The tosylate anion (p-toluenesulfonate) is a highly stable species due to the delocalization of the negative charge across the three oxygen atoms of the sulfonyl group. This inherent stability makes the tosyl group an excellent leaving group in a variety of reactions, particularly in elimination and cyclization steps that lead to the formation of heterocyclic rings. This characteristic is central to the utility of 1-Chloro-3-(isocyano(tosyl)methyl)benzene in the synthesis of oxazoles, imidazoles, and other aromatic systems.

Synthesis of 1-Chloro-3-(isocyano(tosyl)methyl)benzene

The synthesis of this reagent typically proceeds through a two-step sequence starting from 3-chlorobenzaldehyde.

Step 1: Formation of N-((3-chlorophenyl)(tosyl)methyl)formamide

The first step involves the condensation of 3-chlorobenzaldehyde with formamide and p-toluenesulfinic acid.

Experimental Protocol:

-

To a solution of 3-chlorobenzaldehyde (1.0 eq) and formamide (2.0 eq) in a suitable solvent such as toluene, add p-toluenesulfinic acid (1.1 eq).

-

Heat the mixture to reflux with a Dean-Stark trap to remove water.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture and isolate the product, N-((3-chlorophenyl)(tosyl)methyl)formamide, by filtration or crystallization.

Step 2: Dehydration to the Isocyanide

The formamide intermediate is then dehydrated to the corresponding isocyanide using a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine.

Experimental Protocol:

-

Dissolve N-((3-chlorophenyl)(tosyl)methyl)formamide (1.0 eq) in an anhydrous solvent like THF or dichloromethane.

-

Cool the solution to 0 °C and add phosphorus oxychloride (2.0 eq) dropwise.

-

Slowly add triethylamine (3.0-4.0 eq) while maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or IR spectroscopy for the appearance of the isocyanide stretch at ~2150 cm⁻¹).

-

Quench the reaction with ice-water and extract the product with an organic solvent.

-

Purify the crude product by chromatography or crystallization to yield 1-Chloro-3-(isocyano(tosyl)methyl)benzene.

Caption: Two-step synthesis of the title compound.

Reactivity and Applications in Heterocyclic Synthesis

The true power of 1-Chloro-3-(isocyano(tosyl)methyl)benzene is realized in its application as a versatile building block for the synthesis of a diverse range of heterocyclic compounds. The tosyl group plays a crucial role in each of these transformations.

The Van Leusen Oxazole Synthesis

In the presence of a base, 1-Chloro-3-(isocyano(tosyl)methyl)benzene reacts with aldehydes to form oxazoles. The reaction proceeds via the initial deprotonation of the reagent, followed by nucleophilic attack on the aldehyde carbonyl. The resulting adduct then undergoes an intramolecular cyclization with the elimination of the tosyl group to afford the 5-substituted oxazole. The 3-chlorophenyl group is installed at the 5-position of the oxazole ring.

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

The Van Leusen Imidazole Synthesis

Analogous to the oxazole synthesis, imidazoles can be prepared by reacting 1-Chloro-3-(isocyano(tosyl)methyl)benzene with imines (Schiff bases). The imine can be pre-formed or generated in situ from an aldehyde and a primary amine. The reaction mechanism is similar, involving the formation of an intermediate which then eliminates the tosyl group to yield the imidazole ring.

Multicomponent Reactions: Passerini and Ugi Reactions

1-Chloro-3-(isocyano(tosyl)methyl)benzene is an excellent component in isocyanide-based multicomponent reactions (MCRs) such as the Passerini and Ugi reactions. These reactions allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single pot.

-

Passerini Reaction (3-component): In the presence of a carboxylic acid, 1-Chloro-3-(isocyano(tosyl)methyl)benzene reacts with an aldehyde or ketone to form an α-acyloxy carboxamide. The tosyl group in this case remains attached to the product.

-

Ugi Reaction (4-component): This reaction involves an aldehyde or ketone, a primary amine, a carboxylic acid, and the isocyanide. The product is a dipeptide-like molecule, again with the tosyl group incorporated into the final structure.

The electron-withdrawing nature of the 3-chlorophenyl group can influence the rate and efficiency of these MCRs by modulating the electronics of the isocyanide functionality.

| Reaction | Components | Product Type | Role of Tosyl Group |

| Van Leusen Oxazole | Aldehyde, Base | 5-(3-Chlorophenyl)oxazole | Leaving Group |

| Van Leusen Imidazole | Imine (or Aldehyde + Amine), Base | 1,5-Disubstituted Imidazole | Leaving Group |

| Passerini | Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Carboxamide | Activating Group |

| Ugi | Aldehyde/Ketone, Amine, Carboxylic Acid | Dipeptide-like Adduct | Activating Group |

| Table 1: Summary of Key Reactions of 1-Chloro-3-(isocyano(tosyl)methyl)benzene. |

Conclusion: A Powerful Tool for Chemical Synthesis

The tosyl group in 1-Chloro-3-(isocyano(tosyl)methyl)benzene is a key determinant of its reactivity and versatility. By acting as a potent activating group for the α-proton and as an excellent leaving group, it enables a wide range of transformations that are of great value in organic synthesis. The synergistic interplay between the tosyl, isocyanide, and 3-chlorophenyl groups makes this reagent a powerful tool for the construction of complex molecules, particularly for the synthesis of diverse heterocyclic scaffolds with potential applications in drug discovery and materials science. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this remarkable reagent.

References

-

Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. [Link]

-

Maqueda-Zelaya, F., Aceña, J. L., Merino, E., Vaquero, J. J., & Sucunza, D. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14131–14139. [Link]

-

Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 42(7), 1153–1159. [Link]

- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-toluene con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.

-

Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386. [Link]

-

Yasaei, Z., & Aliyan, H. (2019). Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole. Frontiers in Chemistry, 7, 419. [Link]

An In-Depth Technical Guide to 1-Chloro-3-(isocyano(tosyl)methyl)benzene (CAS Number 321345-35-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-(isocyano(tosyl)methyl)benzene, identified by CAS number 321345-35-1, is a highly functionalized synthetic intermediate that serves as a cornerstone in modern heterocyclic chemistry. As a derivative of p-toluenesulfonylmethyl isocyanide (TosMIC), this reagent possesses a unique combination of reactive sites that enable the efficient construction of complex molecular architectures. Its trifecta of a reactive isocyano group, an acidic α-proton, and a tosyl group, which can act as an excellent leaving group, makes it an invaluable tool for organic synthesis, particularly in the realm of drug discovery and materials science.[1] This guide provides a comprehensive overview of the properties, synthesis, and applications of this versatile building block, with a focus on its practical utility in the laboratory.

Core Molecular Features and Reactivity

The synthetic prowess of 1-Chloro-3-(isocyano(tosyl)methyl)benzene stems from the interplay of its three key functional components.[1] The electron-withdrawing nature of the tosyl and isocyano groups significantly increases the acidity of the proton on the α-carbon, facilitating its deprotonation under basic conditions to form a stabilized carbanion. This carbanion is a potent nucleophile, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The isocyanide group itself can act as a "carbon chameleon," exhibiting both nucleophilic and electrophilic character, a feature central to its participation in multicomponent reactions.[1] Finally, the tosyl group serves as an efficient leaving group, often driving the final aromatization step in the synthesis of heterocyclic rings.[1]

Physicochemical Properties

While specific experimental data for 1-Chloro-3-(isocyano(tosyl)methyl)benzene is not widely published, its properties can be inferred from its chemical structure and data for analogous compounds.

| Property | Value | Source |

| CAS Number | 321345-35-1 | N/A |

| Molecular Formula | C₁₅H₁₂ClNO₂S | [1] |

| Molecular Weight | 305.78 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred from related TosMIC derivatives |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DME) and insoluble in water | Inferred from related TosMIC derivatives |

| Stability | Isocyanides can be thermally unstable; it is recommended to avoid heating above 35-40°C. Moisture-sensitive. | General stability of isocyanides[2] |

Synthesis of 1-Chloro-3-(isocyano(tosyl)methyl)benzene

The synthesis of 1-Chloro-3-(isocyano(tosyl)methyl)benzene can be achieved through a two-step process starting from 3-chlorobenzaldehyde. This procedure is adapted from established methods for preparing TosMIC derivatives.[1]

Step 1: Formation of N-((3-chlorophenyl)(tosyl)methyl)formamide

This step involves the reaction of 3-chlorobenzaldehyde with formamide and p-toluenesulfinic acid.

Step 2: Dehydration to the Isocyanide

The formamide intermediate is then dehydrated to yield the final isocyanide product.

Applications in Heterocyclic Synthesis

The primary utility of 1-Chloro-3-(isocyano(tosyl)methyl)benzene lies in its application as a precursor for a diverse array of nitrogen-containing heterocycles, many of which are privileged scaffolds in medicinal chemistry.[3]

The van Leusen Imidazole Synthesis

The van Leusen reaction is a powerful method for the synthesis of imidazoles, which are ubiquitous in biologically active molecules.[4] This reaction involves the cycloaddition of a TosMIC derivative with an imine, which is typically formed in situ from an aldehyde and an amine. The reaction proceeds through a 4-tosyl-4,5-dihydro-1H-imidazole intermediate, which then eliminates p-toluenesulfinic acid to afford the aromatic imidazole ring.

-

To a solution of the aldehyde (1.0 eq) and amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol), add 1-Chloro-3-(isocyano(tosyl)methyl)benzene (1.0 eq).

-

Add a base (e.g., K₂CO₃, 2.0 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Synthesis of 1,2,3-Benzotriazines

1-Chloro-3-(isocyano(tosyl)methyl)benzene is a key reagent in the synthesis of 1,2,3-benzotriazines, a class of heterocycles with a wide range of reported biological activities, including antidepressant, anesthetic, and antifungal properties.[5][6] The synthesis involves an intramolecular heterocyclization of a 1-azido-2-[isocyano(p-tosyl)methyl]benzene derivative under basic conditions.[6]

This protocol is adapted from the synthesis of similar benzotriazines.[6]

-

Dissolve the 1-azido-2-[isocyano(p-tosyl)methyl]benzene precursor in the desired alcohol (serves as both reactant and solvent).

-

Add a base such as potassium carbonate.

-

Stir the mixture at room temperature until the reaction is complete.

-

Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Isocyanide-Based Multicomponent Reactions (IMCRs)

1-Chloro-3-(isocyano(tosyl)methyl)benzene is also a valuable component in isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions.[1] These reactions are highly efficient for generating molecular diversity and are widely used in the construction of compound libraries for drug discovery.

-

Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.

-

Ugi Reaction: A four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide.

Mechanism of Action: The Role of the Tosyl Group

The tosyl group is instrumental in the reactivity of this reagent. Its strong electron-withdrawing capacity increases the acidity of the α-proton, facilitating the formation of the key carbanion intermediate. Furthermore, its excellent leaving group ability is often the thermodynamic driving force for the final elimination step that leads to the formation of the stable aromatic heterocyclic product.[1]

Biological Significance of Derived Heterocycles

The heterocycles synthesized using 1-Chloro-3-(isocyano(tosyl)methyl)benzene are of significant interest to drug development professionals.

-

Imidazoles: This ring system is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions. Imidazole-containing drugs exhibit a broad spectrum of activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[4]

-

Oxazoles: Oxazole-containing molecules also display a wide range of pharmacological activities and are synthesized efficiently using the van Leusen oxazole synthesis.[7][8]

-

1,2,3-Benzotriazines: These compounds have been reported to act as antidepressants, anesthetics, and antifungal agents.[5]

Safety and Handling

As with all isocyanide-containing compounds, 1-Chloro-3-(isocyano(tosyl)methyl)benzene should be handled with care in a well-ventilated fume hood.[2] Personal protective equipment, including gloves and safety glasses, should be worn at all times.[9] Isocyanides are known to be toxic if swallowed, inhaled, or absorbed through the skin.[10] The compound is also likely to be moisture-sensitive.[2] Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[9]

Conclusion

1-Chloro-3-(isocyano(tosyl)methyl)benzene is a powerful and versatile reagent for the synthesis of a wide variety of medicinally relevant heterocyclic compounds. Its unique chemical architecture allows for the application of elegant and efficient synthetic strategies, including the van Leusen reaction and multicomponent reactions. A thorough understanding of its properties and reactivity, as outlined in this guide, will enable researchers and drug development professionals to fully exploit its potential in the creation of novel molecular entities.

References

-

Bell, G. (2023). Imidazole-Based Pharmaceutical Molecules are Synthesized Using the Van Leusen Imidazole Synthesis. Org Chem Ind J, 17(5), 003. [Link]

-

Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-isocyanobenzene. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1685. [Link]

-

ACS Publications. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 88(20), 14131-14139. [Link]

-

PMC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1685. [Link]

-

ResearchGate. (n.d.). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-chloro-3-isocyanato-. Retrieved from [Link]

-

ACS Publications. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry. [Link]

-

Thieme. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Synthesis, 2005(10), 1633-1636. [Link]

-

TSI Journals. (2023). Imidazole-Based Pharmaceutical Molecules are Synthesized Using the Van Leusen Imidazole Synthesis. Organic Chemistry: An Indian Journal, 17(5). [Link]

-

ACS Publications. (2021). Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. The Journal of Organic Chemistry, 86(17), 11849-11858. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Retrieved from [Link]

-

ResearchGate. (n.d.). Van Leusen imidazole synthesis. Retrieved from [Link]

-

ACS Publications. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516-1524. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-methyl- (CAS 108-41-8). Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-chloro-3-methyl-. Retrieved from [Link]

-

Beilstein Journals. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journal of Organic Chemistry, 20, 1046-1053. [Link]

Sources

- 1. 1-Chloro-3-(isocyano(tosyl)methyl)benzene|CAS 321345-35-1 [benchchem.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. varsal.com [varsal.com]

- 4. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives [organic-chemistry.org]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]

- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. 1-Chloro-3-isocyanobenzene | C7H4ClN | CID 2771570 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Chloro-3-(isocyano(tosyl)methyl)benzene as a TosMIC derivative

An In-Depth Technical Guide to 1-Chloro-3-(isocyano(tosyl)methyl)benzene: Synthesis, Reactivity, and Applications as a TosMIC Derivative

This guide provides a comprehensive technical overview of 1-Chloro-3-(isocyano(tosyl)methyl)benzene, a functionalized derivative of p-Toluenesulfonylmethyl isocyanide (TosMIC). While specific literature on this exact molecule is sparse, its synthesis and reactivity can be confidently extrapolated from the extensive and well-documented chemistry of the TosMIC family of reagents. This document will therefore ground its analysis in the established principles of TosMIC chemistry, providing researchers, chemists, and drug development professionals with a robust framework for the potential synthesis and application of this and related compounds.

Introduction to the TosMIC Reagent Family

p-Toluenesulfonylmethyl isocyanide (TosMIC) is a versatile and widely utilized reagent in organic synthesis. Its utility stems from the unique combination of three key functional groups attached to a central methylene carbon:

-

An isocyano group (-N≡C) , which provides nucleophilic and electrophilic character.

-

A tosyl group (p-CH₃C₆H₄SO₂-) , a powerful electron-withdrawing group that acidifies the adjacent methylene protons.

-

An activated methylene group (-CH₂-) , which, once deprotonated, serves as a potent nucleophile.

This trifecta of functionality allows TosMIC and its derivatives to act as synthetic equivalents for a variety of synthons, most notably as a formyl anion equivalent or as a precursor for the one-pot synthesis of numerous heterocyclic systems.

Core Reactivity of the TosMIC Scaffold